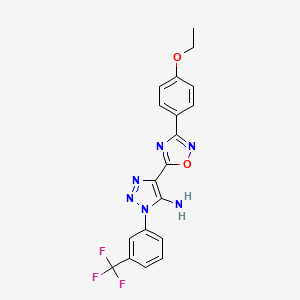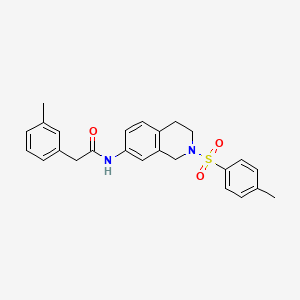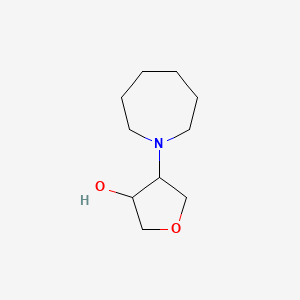
N-(3,3-diphenylpropyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(3,3-diphenylpropyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide involves complex organic reactions. For instance, the synthesis of N-((Diphenylamino)methyl)acetamide was achieved using the Mannich reaction, which is a method of synthesizing beta-amino ketones and aldehydes . This process likely involves the condensation of an amine with formaldehyde and a ketone or aldehyde, which could be analogous to the synthesis of the compound . The synthesis of related compounds also includes the formation of metal complexes, as seen with cerium(IV), thorium(IV), and dioxouranium(VI) complexes . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate functional groups and metal ions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectral studies. For example, the crystal structures of 2,2-diphenyl-N-(diethylcarbamothioyl)acetamide and its nickel(II) complex were determined by single crystal X-ray diffraction . These structures revealed a bidentate chelation to the metal ion, which could be similar to the coordination chemistry of the compound . The geometry of the complexes was found to be hexacoordinate, which may also be relevant for understanding the molecular structure of N-(3,3-diphenylpropyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through their interactions with various metal ions. The formation of metal chelates suggests that the ligands have donor atoms capable of binding to metals, which could also be the case for the compound . The presence of functional groups such as carbonyl, azomethine, and thioamide in these compounds indicates potential sites for chemical reactions, including nucleophilic addition or substitution, which may be applicable to the target compound as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by elemental analysis, IR spectroscopy, and 1H-NMR spectroscopy . These techniques provide information on the purity, functional groups, and molecular environment of the compounds. For example, IR spectroscopy can reveal the presence of carbonyl groups, and 1H-NMR can provide insights into the hydrogen bonding patterns and electronic environment of protons in the molecule. The crystallographic data provide details on the solid-state structure, which can influence the physical properties such as melting point and solubility . These methods would be essential for a comprehensive analysis of the physical and chemical properties of N-(3,3-diphenylpropyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide.
Relevant Case Studies
While there are no direct case studies on the compound , the antibacterial, antifungal, and anticancer activities of related compounds have been investigated . These studies provide a precedent for the potential biological activities of N-(3,3-diphenylpropyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide. The hydrogen bonding patterns observed in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides suggest that similar interactions could be present in the compound , which may influence its biological activity .
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, such as those involving coordination with Co(II) and Cu(II) ions, has highlighted their potential in forming supramolecular architectures via hydrogen bonding. These structures exhibit significant antioxidant activities, as demonstrated by in vitro assays like DPPH, ABTS, and FRAP. The synthesis and characterization of such compounds suggest their utility in developing antioxidant agents and studying metal coordination chemistry (K. Chkirate et al., 2019).
Corrosion Inhibition
Acetamide derivatives have also been investigated for their corrosion inhibition properties. For instance, alkylsulfanyl-N-(pyridin-2-yl) acetamide derivatives displayed significant corrosion prevention efficiencies on steel in acidic and mineral oil media. These findings suggest their application in protecting metals from corrosion, which has implications in industrial maintenance and material science (A. Yıldırım & M. Cetin, 2008).
Antimicrobial and Anticancer Agents
Compounds incorporating the antipyrine moiety derived from acetamide have shown promising biological activity against various microorganisms, indicating their potential as antimicrobial agents. Additionally, certain derivatives have exhibited significant cytotoxic activity against cancer cell lines, suggesting their utility in developing new therapeutic agents for treating cancer (H. M. Aly, N. Saleh, & Heba A. Elhady, 2011).
Coordination Chemistry and Biological Activities
Nickel and copper complexes with acetamide derivatives have been synthesized, highlighting the role of ligands in forming chelated structures with potential biological applications. The characterization and structural analysis of these complexes provide insights into their coordination chemistry and potential as antibacterial, antifungal, and anticancer agents (D. S. Mansuroğlu et al., 2008).
Anticonvulsant Agents
Benzothiazole derivatives with acetamido and carbothioamido pharmacophores have been synthesized and characterized, showing promise as anticonvulsant agents. The exploration of their structural activity relationships and in vivo anticonvulsant screening suggests their potential in developing treatments for epilepsy (M. Amir et al., 2012).
Propriétés
IUPAC Name |
N-(3,3-diphenylpropyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-20-18-24(26(32)29-14-16-33-17-15-29)28-30(20)19-25(31)27-13-12-23(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-11,18,23H,12-17,19H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIILXAZIAPTDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-3-(2-fluorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2504531.png)
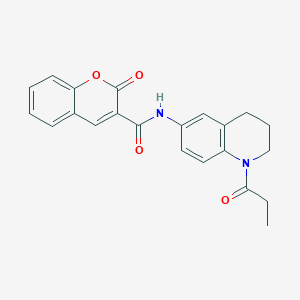
![N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2504539.png)

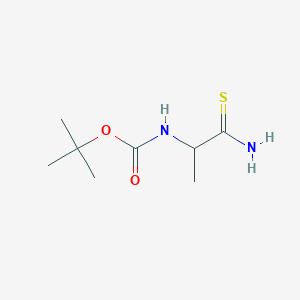
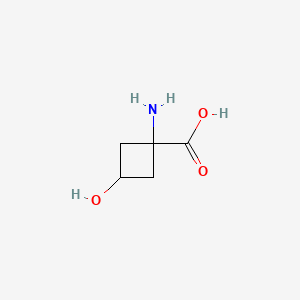


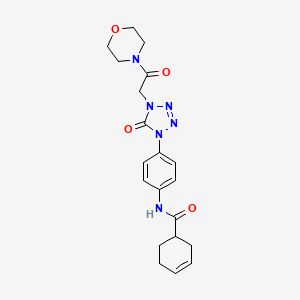
![N-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2504548.png)

